molecular formula C14H26N2O3 B3853526 Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate

Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate

Cat. No.: B3853526
M. Wt: 270.37 g/mol
InChI Key: FVGPKNMSYMETPL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an ethyl ester group and a 4-hydroxycyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate typically involves the reaction of 4-hydroxycyclohexylamine with ethyl 4-piperidinecarboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like toluene or acetonitrile to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-[(4-oxocyclohexyl)amino]piperidine-1-carboxylate.

    Reduction: Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-methanol.

    Substitution: N-alkylated derivatives of the compound.

Scientific Research Applications

Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-2-19-14(18)16-9-7-12(8-10-16)15-11-3-5-13(17)6-4-11/h11-13,15,17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGPKNMSYMETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
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Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
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Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
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Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
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Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate
Reactant of Route 6
Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate

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